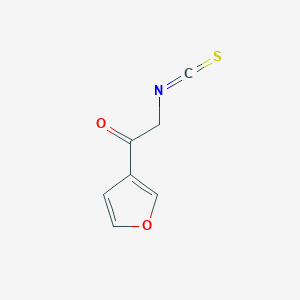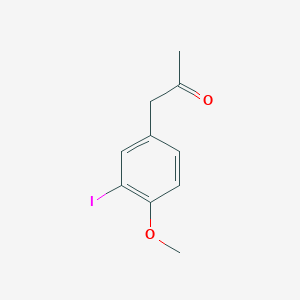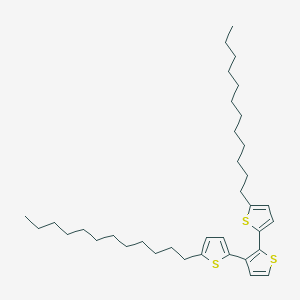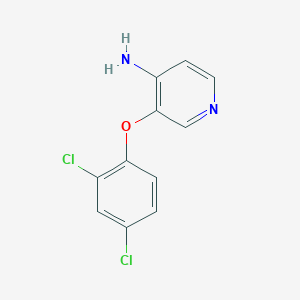![molecular formula C13H18INO B14203768 N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-95-4](/img/structure/B14203768.png)
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl group and an acetamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the reaction of 2-iodoacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodoacetophenone and isopropylamine.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-(prop-2-yn-1-yl)acetamide: Similar in structure but with a propynyl group instead of an ethyl group.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains an indole moiety instead of a phenyl ring.
2,2-Dichloro-N-(1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl)acetamide: Contains additional chlorine and hydroxyl groups.
Uniqueness
N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
832096-95-4 |
|---|---|
Molecular Formula |
C13H18INO |
Molecular Weight |
331.19 g/mol |
IUPAC Name |
N-[1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3 |
InChI Key |
VJHIVLKTJDYGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


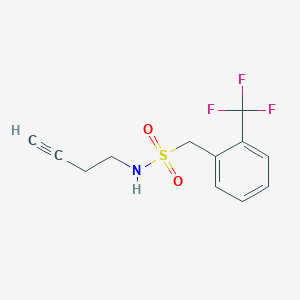
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
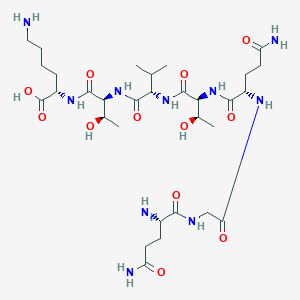


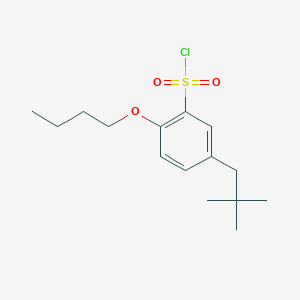
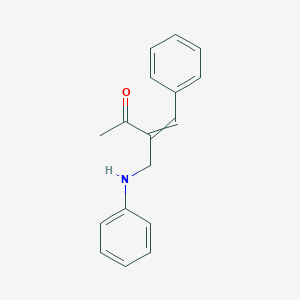
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
